3-Acetoxiindol

Descripción general

Descripción

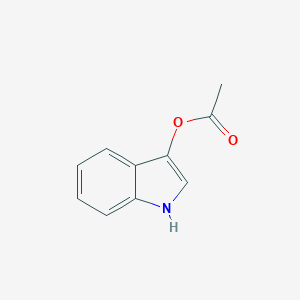

3-Acetoxyindole, also known as indoxyl acetate, is a chemical compound with the molecular formula C10H9NO2. It is an indole derivative, where the indole core is substituted with an acetoxy group at the third position. This compound is of significant interest due to its diverse applications in scientific research and industry.

Aplicaciones Científicas De Investigación

3-Acetoxyindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: It serves as a substrate in enzymatic assays to study esterase activity.

Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

3-Acetoxyindole, also known as Indoxyl acetate, is a compound that has been used as a colorimetric substrate for differentiating esterases from various microbiological species . .

Mode of Action

It’s known that the compound can undergo an efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction . This reaction leads to the formation of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .

Biochemical Pathways

The biosynthesis of indole derivatives, including 3-Acetoxyindole, involves several pathways. These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The shikimate pathway is also important for the biosynthesis of indoles . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17518 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 3-Acetoxyindole is the formation of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters . These compounds are achieved in good yields, showing a wide substrate scope for this reaction .

Análisis Bioquímico

Biochemical Properties

3-Acetoxyindole interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the metabolism of tryptophan

Cellular Effects

Indole derivatives, a group to which 3-Acetoxyindole belongs, have been found to play a significant role in cell biology . They have been associated with the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

The molecular mechanism of 3-Acetoxyindole is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that 3-Acetoxyindole can undergo a palladium-catalyzed intramolecular deacetylative dearomatization reaction .

Metabolic Pathways

3-Acetoxyindole is involved in the metabolism of tryptophan . It is part of the indole-3-acetamide pathway, which is one of the major tryptophan-dependent metabolic precursors to indole-3-acetic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of indole-3-carbinol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 3-acetoxyindole as the primary product .

Industrial Production Methods: In an industrial setting, the synthesis of 3-acetoxyindole may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-acetic acid derivatives.

Reduction: Reduction reactions can convert it into indole derivatives with different functional groups.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed:

Oxidation: Indole-3-acetic acid derivatives.

Reduction: Indole derivatives with hydroxyl or alkyl groups.

Substitution: Indole derivatives with various functional groups replacing the acetoxy group.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anti-cancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.

Uniqueness: 3-Acetoxyindole is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo specific chemical transformations and its role as a substrate in enzymatic assays make it a valuable compound in research and industry .

Actividad Biológica

Indoxyl acetate is a compound that has garnered attention for its role as a substrate in various enzymatic assays, particularly in the determination of lipase and carbonic anhydrase activities. This article reviews the biological activity of indoxyl acetate, focusing on its applications, mechanisms, and relevant research findings.

Overview of Indoxyl Acetate

Indoxyl acetate is an indole derivative that can be hydrolyzed to indoxyl, which subsequently forms indigo upon oxidation. This property makes it useful in biochemical assays where colorimetric changes can indicate enzyme activity. The compound is primarily used to assess the activity of lipases and carbonic anhydrases, with implications in both analytical chemistry and medical diagnostics.

Lipase Activity

Lipases are enzymes that catalyze the hydrolysis of fats and oils. Indoxyl acetate acts as a substrate for lipase, undergoing cleavage to produce indoxyl and acetate. The reaction can be monitored spectrophotometrically by measuring the formation of blue indigo at 620 nm. Research indicates that the method using indoxyl acetate provides a faster and more sensitive response compared to traditional assays based on Tween buffers.

Key Findings:

- The Michaelis-Menten constant for indoxyl acetate was determined to be 8.72 mmol/L, indicating its efficacy as a substrate for lipase activity measurement .

- The assay conditions were optimized for various concentrations of indoxyl acetate and enzyme amounts, demonstrating robust analytical parameters suitable for biosensor applications .

Carbonic Anhydrase Activity

Indoxyl acetate has also been explored as a substrate for carbonic anhydrase (CA), an enzyme crucial for regulating pH and fluid balance in biological systems. The hydrolysis of indoxyl acetate allows for high-throughput screening assays to evaluate CA activity.

Research Insights:

- A recent study highlighted the versatility of indoxyl acetate in detecting CA activity, showcasing its potential for simplified and repeatable assay methods .

- The reaction kinetics were characterized, providing foundational data for future applications in enzyme screening .

Comparative Analysis of Indoxyl Acetate Applications

The following table summarizes the key applications of indoxyl acetate in enzymatic assays:

Case Studies

-

Lipase Activity Assay Development

- Researchers developed a rapid assay using indoxyl acetate to measure lipase activity in various biological samples. They found that this method could detect changes in enzyme activity due to environmental factors or toxic substances, thereby having applications in toxicology and clinical diagnostics .

- Carbonic Anhydrase High-Throughput Screening

Propiedades

IUPAC Name |

1H-indol-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOPQACSHPPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060559 | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or light brown powder; [Alfa Aesar MSDS] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000209 [mmHg] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-08-2 | |

| Record name | Indoxyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-3-ol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does indoxyl acetate function as a histochemical substrate for esterases?

A1: Indoxyl acetate acts as a substrate for esterases, enzymes that hydrolyze ester bonds. When indoxyl acetate encounters an esterase, it is cleaved into indoxyl and acetate. [] The released indoxyl undergoes rapid oxidation, forming the insoluble blue pigment indigo, which precipitates at or near the site of enzymatic activity. This allows for the visualization of esterase activity in tissues. [, , ]

Q2: Is indoxyl acetate specific for any particular type of esterase?

A2: While indoxyl acetate is primarily used to demonstrate non-specific esterases (also known as aliesterases), research shows it can also be hydrolyzed by lipases, serum cholinesterases, and acetylcholinesterases. [, , ] This necessitates the use of specific inhibitors to differentiate between these enzyme activities in histochemical studies. [, , ]

Q3: Can the oxidation of indoxyl to indigo occur without enzymatic activity?

A3: Yes, indoxyl can be oxidized non-enzymatically by hydrogen peroxide (H2O2), a by-product of the reaction catalyzed by peroxidase-like proteins. [] This can lead to the diffusion of indoxyl and non-specific staining. To minimize this, histochemical mediums often include a ferricyanide/ferrocyanide redox couple (K3Fe(CN)6/K4Fe(CN)6) that catalyzes rapid oxidation of indoxyl by atmospheric oxygen, thus reducing diffusion artifacts. [, ]

Q4: What is the molecular formula and weight of indoxyl acetate?

A4: The molecular formula of indoxyl acetate is C10H9NO2, and its molecular weight is 175.18 g/mol.

Q5: Does the structure of indoxyl acetate influence the color of the indigo formed?

A5: The color of the indigoid dye produced can be influenced by halogen substituents on the indoxyl molecule. Different substituted indoxyl acetates yield dyes with varying shades of blue and purple. [, , ] For instance, 5-bromo-4-chloroindoxyl acetate produces a particularly desirable fine, blue precipitate. []

Q6: What are the typical applications of indoxyl acetate in research?

A6: Indoxyl acetate is utilized in:

- Histochemistry: Identifying and localizing esterase activity in tissues and cells. [, , , , , , , ]

- Biochemistry: Studying the kinetics and substrate specificity of esterases. [, , , , , , ]

- Bacteriology: Differentiating bacterial species based on their ability to hydrolyze indoxyl acetate. [, , , , , , ]

- Environmental monitoring: Detecting organophosphate and carbamate pesticide residues through their inhibitory effects on acetylcholinesterase. [, ]

Q7: Can indoxyl acetate be used in quantitative assays for esterases?

A9: While primarily utilized for qualitative histochemical localization, indoxyl acetate's rapid and sensitive response makes it suitable for quantitative analysis of lipase activity. [] Its potential in biosensor development for various applications is also being explored. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.